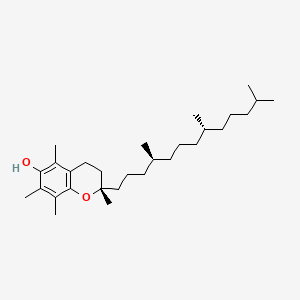![molecular formula C8H8N4O3S B584353 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol CAS No. 50540-16-4](/img/structure/B584353.png)
2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol is a fluorescent compound widely used in biochemical and cellular studies. It is known for its ability to act as a probe in various biological assays, particularly in the study of glucose uptake and cellular metabolism. The compound’s unique structure allows it to fluoresce under specific conditions, making it a valuable tool in research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol typically involves the reaction of 7-nitro-2,1,3-benzoxadiazol-4-yl chloride with an appropriate amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or chemical reducing agents like sodium dithionite.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxadiazole derivatives.
Applications De Recherche Scientifique
2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in cellular assays to monitor glucose uptake and metabolism.
Medicine: Utilized in imaging techniques to study tumor cells and metabolic disorders.
Industry: Applied in the development of biosensors and diagnostic tools
Mécanisme D'action
The compound exerts its effects primarily through its fluorescent properties. When exposed to specific wavelengths of light, it emits fluorescence, which can be detected and measured. This property is exploited in various assays to monitor biological processes. The molecular targets and pathways involved include glucose transporters and metabolic enzymes, which interact with the compound during cellular uptake and metabolism .
Comparaison Avec Des Composés Similaires
2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol is unique due to its specific fluorescent properties and its ability to act as a probe in biological assays. Similar compounds include:
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: Another fluorescent glucose analog used in similar applications.
6-Nitro-2,1,3-benzoxadiazol-4-yl derivatives: Used in various biochemical assays for their fluorescent properties.
These compounds share similar structural features but differ in their specific applications and fluorescence characteristics.
Propriétés
IUPAC Name |
2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3S/c13-12(14)6-2-1-5(9-3-4-16)7-8(6)11-15-10-7/h1-2,9,16H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMXMYOAJNPZPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
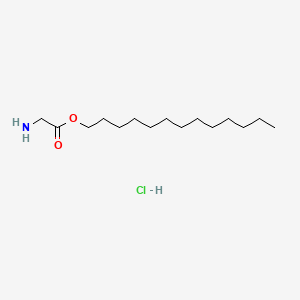
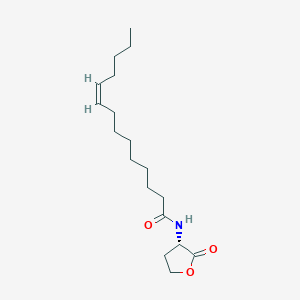


![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(3-hydroxybutyl)indol-3-yl]methanone](/img/structure/B584277.png)
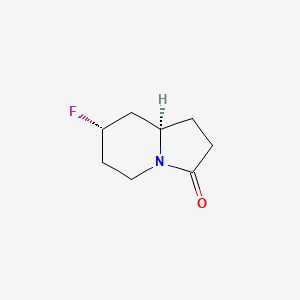
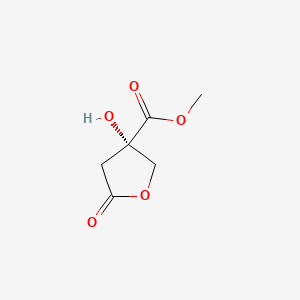
![[1r-[1alpha(r*),2beta]]-alpha-Methoxy-benzeneacetic acid 1,2,3,4-tetrahydro-7-methoxy-2-[(1-oxopropyl)amino]-1-naphthalenyl ester](/img/structure/B584281.png)

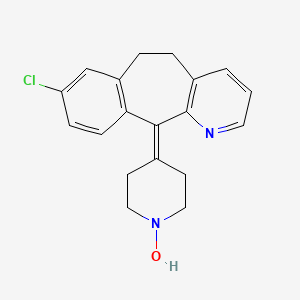
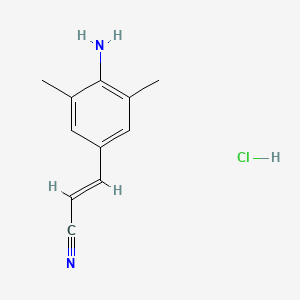
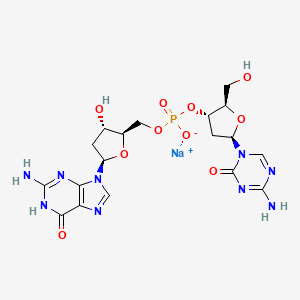
![2H-Furo[2,3-E]indole](/img/structure/B584287.png)
